4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol
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Overview
Description
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes multiple hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol derivatives. The process involves the following steps:
Alkylation: Phenol is reacted with an alkyl halide in the presence of a base to form an alkylated phenol.
Hydroxylation: The alkylated phenol undergoes hydroxylation using a suitable oxidizing agent to introduce additional hydroxyl groups.
Coupling Reaction: The hydroxylated product is then coupled with another phenol derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols.
Scientific Research Applications
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may target enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the additional hydroxyl groups on the benzene ring.
Resveratrol: A stilbene derivative with antioxidant properties, similar in its hydroxyl group arrangement.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory effects.
Uniqueness
4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the presence of the bisphenyl ethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
138689-10-8 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[1,1-bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c1-20(13-2-6-15(21)7-3-13,14-4-8-16(22)9-5-14)18-11-10-17(23)12-19(18)24/h2-12,21-24H,1H3 |
InChI Key |
WMVAHPLEKJYUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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